5-Bromo-8-(trifluoromethyl)quinoline
Overview
Description
5-Bromo-8-(trifluoromethyl)quinoline is a chemical compound with the molecular formula C10H5BrF3N . It is a solid substance with a molecular weight of 276.06 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H5BrF3N/c11-8-4-3-7(10(12,13)14)9-6(8)2-1-5-15-9/h1-5H . This code provides a specific description of the molecule’s structure .Physical and Chemical Properties Analysis
This compound is a solid substance with a molecular weight of 276.06 . It has a density of 1.7±0.1 g/cm³, a boiling point of 309.6±37.0 °C at 760 mmHg, and a flash point of 141.1±26.5 °C .Scientific Research Applications
1. Chemical Reactions and Synthesis
- 5-Bromo-8-(trifluoromethyl)quinoline and its derivatives play a significant role in chemical synthesis. For instance, these compounds are involved in reactions like metalation, deprotonation, and cyclization, demonstrating their utility in organic chemistry. Schlosser et al. (2006) explored the reaction of similar quinoline derivatives with various bases, highlighting the steric and electronic effects of the trifluoromethyl group (Schlosser, Cottet, Heiss, Lefebvre, Marull, Masson, & Scopelliti, 2006). In another study, synthesis and application of a related fluorescent reagent for the detection of trace elements in food samples were reported (Weng Hui-ping, 2010).
2. Photophysical Properties and Applications
- The photophysical properties of quinoline derivatives, such as their fluorescent characteristics, make them useful in various applications. For example, studies have explored their use in electronic spectra calculations and in understanding charge transfer mechanisms. Chen Zhao (2007) conducted quantum chemistry studies on halogen-benzylidene-quinolin-8-ol aluminum complexes to understand their electronic absorption spectrum and charge transfer processes (Chen Zhao, 2007).
3. Biological Activity and Drug Development
- Research into the biological activities of quinoline derivatives has implications for drug development, particularly in the fields of anticancer and antimicrobial agents. For instance, Kul Köprülü et al. (2018) examined various quinoline derivatives for their anticancer potential, finding specific compounds with notable antiproliferative activity (Kul Köprülü, Ökten, Tekin, & Çakmak, 2018). Another study by Holla et al. (2006) investigated pyrazolo[3,4-d]pyrimidine derivatives of quinoline for their antibacterial and antifungal properties (Holla, Mahalinga, Karthikeyan, Akberali, & Shetty, 2006).
4. Material Science and Corrosion Inhibition
- Quinoline derivatives also find applications in material science, particularly as corrosion inhibitors. Tazouti et al. (2021) explored the efficacy of quinoline derivatives in inhibiting mild steel corrosion, demonstrating their potential in industrial applications (Tazouti, Errahmany, Rbaa, Galai, Rouifi, Touir, Zarrouk, Kaya, Touhami, Ibrahimi, & Erkan, 2021).
Safety and Hazards
5-Bromo-8-(trifluoromethyl)quinoline is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid ingestion and inhalation, and to use personal protective equipment when handling this chemical .
Properties
IUPAC Name |
5-bromo-8-(trifluoromethyl)quinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5BrF3N/c11-8-4-3-7(10(12,13)14)9-6(8)2-1-5-15-9/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDIXNUDOSIZUCO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1)C(F)(F)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5BrF3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50738962 | |
Record name | 5-Bromo-8-(trifluoromethyl)quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50738962 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1239460-75-3 | |
Record name | 5-Bromo-8-(trifluoromethyl)quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50738962 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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